molecular formula C21H16O7 B560625 Coumetarol CAS No. 4366-18-1

Coumetarol

Cat. No.: B560625
CAS No.: 4366-18-1
M. Wt: 380.3 g/mol
InChI Key: BUCJFFQZPGTGPX-UHFFFAOYSA-N
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Description

Coumetarol is a synthetic organic compound known for its anticoagulant properties. It acts as a vitamin K antagonist, which makes it effective in preventing blood clot formation.

Scientific Research Applications

Coumetarol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of anticoagulant mechanisms and the synthesis of related compounds.

    Biology: this compound is employed in research on blood coagulation pathways and the development of new anticoagulant drugs.

    Medicine: Its primary application is in the treatment and prevention of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism.

    Industry: This compound is used in the production of anticoagulant rodenticides and other related products .

Mechanism of Action

Target of Action

Coumetarol, also known as Dicumoxane, is a vitamin K antagonist . It primarily targets vitamin K , which plays a crucial role in the coagulation cascade, a series of chemical reactions that lead to the formation of a blood clot .

Mode of Action

This compound interacts with its target, vitamin K, by inhibiting its function. This interaction results in a significant reduction in thrombus weight, indicating that this compound effectively inhibits thrombus formation . The compound is particularly effective in an arterio-venous shunt model, suggesting a strong anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By antagonizing vitamin K, this compound disrupts the synthesis of several clotting factors that are dependent on vitamin K. This disruption leads to a decrease in thrombus formation, thereby exerting an anticoagulant effect .

Pharmacokinetics

It is known that this compound is an oral anticoagulant , suggesting that it is likely absorbed through the gastrointestinal tract

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of thrombus formation. This is achieved through the antagonism of vitamin K, leading to a disruption in the coagulation cascade and a subsequent decrease in the formation of blood clots .

Safety and Hazards

When handling coumetarol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumetarol can be synthesized through various chemical routes. One common method involves the condensation of 4-hydroxycoumarin with 2-methoxyacetophenone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Coumetarol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxycoumarin derivatives, while reduction can produce dihydroxycoumarin compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific chemical structure, which allows it to act as a potent vitamin K antagonist. Its synthetic origin also provides opportunities for structural modifications to enhance its efficacy and reduce side effects compared to naturally occurring anticoagulants .

Properties

IUPAC Name

4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCJFFQZPGTGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195902
Record name Coumetarol [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4366-18-1
Record name Coumetarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4366-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumetarol [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004366181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumetarol [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumetarol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name COUMETAROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the significance of developing new synthesis methods for compounds like Coumetarol?

A1: this compound belongs to a class of compounds called methylene bridged biscoumarins, which have known applications as oral anticoagulants for treating thromboembolic disorders [, ]. Developing new synthesis methods is crucial for several reasons:

    Q2: What are the limitations of existing synthesis methods for this compound as highlighted in the research?

    A2: The research points out specific drawbacks of previous methods:

    • Limited Generality: One method, involving the condensation of 4-hydroxycoumarin with formaldehyde in a basic aqueous solution, lacks general applicability [, ]. This suggests it might not be suitable for synthesizing a wide range of structurally diverse biscoumarins.
    • Restricted Product Scope: Another approach, employing electrochemical oxidation followed by the Knoevenagel reaction, is primarily effective in producing methylene bridged bispyrone derivatives [, ]. This limits its use in creating the desired range of biscoumarin structures.

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